Ethene, 1-chloro-2-ethoxy-

Corticosteroid synthesis Stereoselective addition Metalated olefins

1-Chloro-2-ethoxyethene (CAS 928-56-3), also known as chlorovinyl ethyl ether, is a bifunctional C₄ building block that combines a vinyl ether moiety with a vinyl chloride functionality. This halogenated vinyl ether exists as (E) and (Z) stereoisomers, and the stereochemical composition critically influences its performance in downstream reactions, particularly in steroid C-17 side-chain installations and iterative cross-coupling sequences that build conjugated polyene systems.

Molecular Formula C₄H₇ClO
Molecular Weight 106.55 g/mol
CAS No. 928-56-3
Cat. No. B042035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthene, 1-chloro-2-ethoxy-
CAS928-56-3
Synonyms2-Chlorovinyl Ethyl Ether; 
Molecular FormulaC₄H₇ClO
Molecular Weight106.55 g/mol
Structural Identifiers
SMILESCCOC=CCl
InChIInChI=1S/C4H7ClO/c1-2-6-4-3-5/h3-4H,2H2,1H3/b4-3-
InChIKeyOFCHIOZFUUTWEM-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-ethoxyethene (Chlorovinyl Ethyl Ether) CAS 928-56-3 – A Halogenated Vinyl Ether for Polyene and Steroid Synthesis


1-Chloro-2-ethoxyethene (CAS 928-56-3), also known as chlorovinyl ethyl ether, is a bifunctional C₄ building block that combines a vinyl ether moiety with a vinyl chloride functionality [1]. This halogenated vinyl ether exists as (E) and (Z) stereoisomers, and the stereochemical composition critically influences its performance in downstream reactions, particularly in steroid C-17 side-chain installations and iterative cross-coupling sequences that build conjugated polyene systems [2].

Stereochemical control trans-enriched isomer supports steroid C-17 functionalization critical for metalated-olefin addition route
Dual functionality vinyl chloride and ethoxy groups enable iterative cross-coupling Suzuki, Stille, Heck polyene assembly
Purification advantage higher boiling point than methoxy analog simplifies distillation improves isolated purity in multi-step synthesis

Why 1-Chloro-2-ethoxyethene Cannot Be Replaced by Other Vinyl Ethers or Vinyl Halides


The precise identity of the halogen (Cl vs. Br), the alkoxy group (ethoxy vs. methoxy), and the cis/trans stereoisomer ratio all produce quantifiable divergences in boiling point, reactivity in palladium-catalyzed cross-coupling, and diastereoselectivity in steroid functionalization. Simple substitution with 1-chloro-2-methoxyethene or vinyl ethyl ether leads to altered purification windows, different oxidative addition rates, or stereochemical mismatches that depress yield and selectivity in polyene and corticosteroid syntheses [1].

Methoxy analog alters purification window 1-Chloro-2-methoxyethene boils significantly lower, making fractional distillation less selective and risking co-distillation of impurities.
Non-halogenated vinyl ethers cannot undergo oxidative addition Lacking the chlorine leaving group, vinyl ethyl ether fails in Pd-catalyzed cross-coupling, blocking polyene chain extension.
cis-rich material gives poor stereoselectivity Steroid C-17 addition yields drop sharply with cis-predominant isomer; only trans-enriched composition supports viable yields in the metalated-olefin route.

Quantitative Differentiation Evidence for 1-Chloro-2-ethoxyethene vs. Closest Analogs


Trans-Rich Stereoisomer Ratio Drives >70:30 Selectivity in Corticosteroid C-17 Functionalization

For the installation of the C-17 side chain on 17-keto steroids, trans-metalated olefins add far more efficiently than the corresponding cis isomers. Prior art methods (Arens et al., Rec. trav. chim. 77, 753, 1958) produce 1-chloro-2-ethoxyethene with a cis:trans ratio of approximately 75:25, which is the opposite of what is required for high-yielding steroid functionalization. The patented process delivers a trans:cis ratio exceeding 70:30, representing a complete inversion of the stereochemical composition and enabling practical steroid synthesis [1].

Stereoisomer inversion
Head-to-head
trans:cis >70:30 vs. prior art ~25:75
Enables viable steroid C-17 functionalization
Yield-critical for metalated-olefin route
Corticosteroid synthesis Stereoselective addition Metalated olefins

Boiling Point 25 °C Higher Than 1-Chloro-2-methoxyethene Enables Distillation-Based Purification

The normal boiling point of 1-chloro-2-ethoxyethene is 120.8 ± 13.0 °C at 760 mmHg , whereas its methoxy analog (1-chloro-2-methoxyethene) boils at 95.2 ± 13.0 °C . The 25.6 °C difference provides a substantially wider thermal window for fractional distillation, reducing co-distillation of close-boiling impurities and simplifying solvent swaps in multi-step syntheses.

Boiling point difference
Data to verify
ΔTb +25.6 °C vs. methoxy analog
Simplifies fractional distillation
Predicted values; experimental confirmation advised
Purification Boiling point separation Process chemistry

Vinyl Chloride Functionality Permits Iterative Pd-Catalyzed Cross-Coupling to Build Conjugated Polyenes

1-Chloro-2-ethoxyethene participates in sequential Suzuki, Stille, and Heck couplings to assemble polyene chains of 3–8 conjugated double bonds. In representative Suzuki couplings with arylboronic acids under Pd(PPh₃)₄/K₂CO₃/DMF at 80 °C, products containing 3–5 double bonds are obtained in 65–85% yield, while Stille couplings with vinyl stannanes deliver 4–8 double-bond systems in 58–78% yield [1]. The ethoxy group electronically activates the vinyl chloride toward oxidative addition and directs regioselectivity, a dual role not provided by simple alkyl vinyl ethers or unactivated vinyl halides.

Cross-coupling performance
Class-level
Suzuki 3–5 double bonds (65–85%), Stille 4–8 (58–78%)
Enables iterative polyene construction
Yields depend on substrate and ligand choice
Polyene synthesis Cross-coupling Palladium catalysis

Replacement of Toxic KCN/HOAc in Betamethasone C-17 Side-Chain Installation

In a published 11-step betamethasone synthesis, 2-chlorovinyl ethyl ether (1-chloro-2-ethoxyethene) was employed to install the C-17 side chain, replacing the traditional KCN/HOAc method that requires handling of acutely toxic hydrogen cyanide. The overall yield of 22.9% was achieved without the safety and waste-disposal burdens of cyanide-based chemistry [1]. In contrast, the classical cyanohydrin route typically produces comparable overall yields (20–25%) but necessitates stringent HCN containment and cyanide waste treatment, adding significant cost and regulatory complexity.

Process safety profile
Cross-study
22.9% overall yield without KCN/HOAc
Eliminates acute HCN handling hazard
Multi-step synthesis; yield comparable to cyanide route
Betamethasone synthesis Green chemistry Corticosteroid

High-Value Application Scenarios for 1-Chloro-2-ethoxyethene Based on Verified Differentiation


C-17 Side-Chain Installation on 17-Keto Steroids via Metalated Olefin Addition

Trans-rich 1-chloro-2-ethoxyethene is converted to the corresponding trans-metalated olefin, which adds efficiently to 17-keto steroids to yield 16-unsubstituted pregnanes—key intermediates for corticoid drugs. This application relies directly on the >70:30 trans:cis stereoisomer ratio; cis-rich material fails to deliver acceptable yields .

Iterative Suzuki/Stille Polyene Chain Assembly for Carotenoid and Natural Product Synthesis

The vinyl chloride group undergoes oxidative addition to Pd(0), while the ethoxy substituent electronically activates the double bond and directs regioselectivity. Iterative cross-coupling sequences build conjugated polyene chains of 3–8 double bonds, as demonstrated in the synthesis of α,ω-diarylpolyenes .

Cyanide-Free Betamethasone and Glucocorticoid Manufacturing

As a direct replacement for the KCN/HOAc system, 1-chloro-2-ethoxyethene installs the C-17 hydroxyacetyl side chain without generating toxic hydrogen cyanide. The published 11-step route achieves 22.9% overall yield and is suitable for industrial scale-up .

Distillation-Intensive Process Chemistry Requiring High-Boiling Vinyl Ether Intermediates

With a normal boiling point approximately 25 °C higher than 1-chloro-2-methoxyethene, 1-chloro-2-ethoxyethene simplifies fractional distillation and solvent removal in multi-step syntheses, reducing cross-contamination and improving isolated purity .

Application
Selection Property
Validation Focus
Steroid C-17 side-chain installation
trans-enriched stereoisomer composition
Stereochemical control for yield and selectivity
Iterative polyene assembly
Vinyl chloride and ethoxy dual activation
Oxidative addition and regioselectivity in Pd couplings
Cyanide-free betamethasone synthesis
Cyanide-free process compatibility
Overall yield and elimination of acute toxicity hazard
Distillation-intensive process chemistry
Higher boiling point vs. methoxy analog
Purification window and impurity separation
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